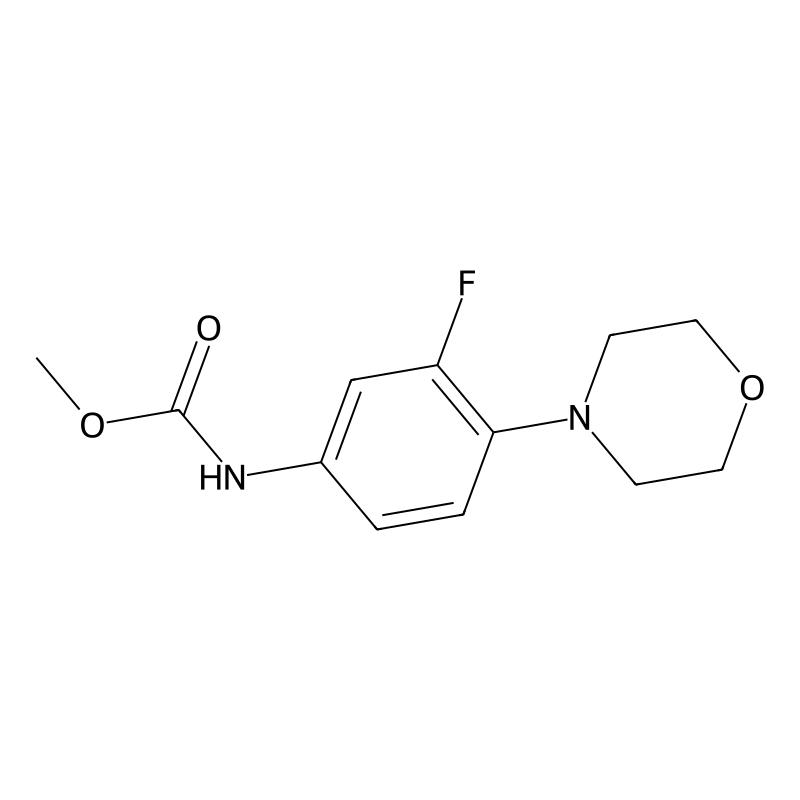

Linezolid impurity 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methods of Application or Experimental Procedures

a. Detection and Quantification

Researchers employ analytical techniques to detect and quantify Linezolid impurity 3. These methods include:

Ion Chromatography: Used to determine the presence and concentration of morpholine (a component of Linezolid impurity 3) in Linezolid formulations.

High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method with UV detection is commonly used to assess the stability and concentration of Linezolid in parenteral nutrition mixtures.

b. Stability Studies

Stability studies are conducted to evaluate the behavior of Linezolid impurity 3 under various conditions. For example:

Storage Conditions: Mixtures containing Linezolid are stored at different temperatures (e.g., 4–6 °C and 25 °C) with or without light protection. Stability over time is assessed.

Parenteral Nutrition Mixtures: Researchers investigate the compatibility and stability of Linezolid when added to total parenteral nutrition (TPN) mixtures.

Summary of Results and Outcomes

a. Compatibility and Stability

- TPN mixtures containing Linezolid demonstrate compatibility and suitable stability, unaffected by storage conditions or time .

b. Clinical Implications

Linezolid impurity 3 is a degradation byproduct formed during the synthesis of Linezolid, an antibiotic belonging to the oxazolidinone class. Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including pneumonia and skin infections. The presence of impurities such as Linezolid impurity 3 is significant as they can affect the safety, efficacy, and stability of the final pharmaceutical product .

- Not applicable for impurity 3.

- Linezolid's mechanism of action involves inhibiting bacterial protein synthesis.

- Safety data for impurity 3 is likely unavailable.

- Generally, impurities can introduce safety concerns if they are toxic or have unexpected biological effects.

- Oxidation: Can lead to the formation of oxidized derivatives.

- Reduction: Alters functional groups within the compound.

- Substitution: Utilizes reagents such as mesyl chloride and sodium azide to introduce new functional groups .

Linezolid impurity 3 shares some biological activity characteristics with its parent compound, Linezolid. The primary mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit in bacteria, inhibiting protein synthesis initiation. This action ultimately results in the suppression of bacterial growth and reproduction .

The synthesis of Linezolid impurity 3 can be achieved through various methods. One common approach involves:

- Starting with morpholine and 1,2-difluoro-4-nitrobenzene.

- Formation of a carbamate intermediate.

- Subsequent reactions leading to the oxazolidinone structure.

- Acetylation steps using acetic anhydride under mild conditions for final purification .

Linezolid impurity 3 is primarily studied in scientific research for several applications:

- Quality Control: Ensuring that impurity levels are within acceptable limits during manufacturing processes.

- Stability Studies: Understanding how impurities affect the stability and efficacy of Linezolid formulations.

- Toxicological Assessments: Evaluating potential toxicity associated with impurities in pharmaceutical products .

Research on Linezolid impurity 3 includes interaction studies that assess its effects on biological systems compared to Linezolid itself. These studies help determine whether impurities alter the pharmacokinetics or pharmacodynamics of the parent compound, which is critical for safety assessments in drug development .

Linezolid impurity 3 can be compared with other related compounds formed during the synthesis and degradation processes of Linezolid. Notable similar compounds include:

| Compound Name | Description |

|---|---|

| Desfluorolinezolid | Formed during reduction processes involving azide intermediates. |

| Bis-linezolid | Resulting from acetylation steps in synthesis. |

| Oxazolidinone derivatives | Various intermediates formed during synthetic pathways. |

These compounds differ in their chemical structures and formation pathways, emphasizing the complexity of synthesizing Linezolid and its derivatives .

The unique structural features and formation conditions of Linezolid impurity 3 highlight its significance in both pharmaceutical chemistry and quality control practices. Understanding these aspects is crucial for optimizing synthetic routes and ensuring product safety and efficacy.